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[City, State] — [Date] — A comprehensive analysis of preclinical data from drug discrimination
studies reveals that the dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase
(MAGL) inhibitor, JZL195, produces robust A°-tetrahydrocannabinol (THC)-like subjective
effects in animal models. This comparison guide, intended for researchers, scientists, and drug
development professionals, synthesizes key experimental findings, providing a clear
comparison of JZL195's pharmacological profile with that of THC, the primary psychoactive
constituent of cannabis.

Drug discrimination paradigms are a cornerstone in behavioral pharmacology for assessing the
subjective effects of novel compounds. In these studies, animals are trained to recognize the
internal state induced by a specific drug, such as THC, and differentiate it from a non-drugged
state. The extent to which a test compound can substitute for the training drug is a strong
predictor of shared psychoactive effects in humans.

Quantitative Comparison of JZL195 and THC in
Drug Discrimination

Data from multiple studies consistently demonstrate that JZL195 fully substitutes for the
discriminative stimulus effects of THC. This indicates that at appropriate doses, JZL195
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induces an internal state that is perceived by animals as being identical to that produced by
THC. The table below summarizes the key quantitative parameters from these studies.

Parameter JZL195 THC Study Reference

Long et al. (2009)[1]

Full Substitution Yes Training Drug [2][3], Wiley et al.
(2015)[4]
EDso for Substitution 17 mg/kg (i.p.) 2.8 mg/kg (i.p.) Wiley et al. (2015)[4]

Long et al. (2009)[1]

Training Dose N/A 5.6 mg/kg (i.p. or s.c.) [2][3], Wiley et al.
(2015)[4]
Antagonism by CB1 Long et al. (2009)[1]
Antagonist Yes, effects blocked Yes, effects blocked [2][3], Wiley et al.
(Rimonabant) (2015)[4]

EDso (Effective Dose 50) is the dose of a drug that produces 50% of its maximum response. In
this context, it represents the dose at which JZL195 produced THC-appropriate responding in
50% of the subjects. i.p. = intraperitoneal; s.c. = subcutaneous.

Mechanism of THC-Like Effects

The THC-like discriminative stimulus effects of JZL195 are mediated by the cannabinoid 1
(CB1) receptor.[1][2][3] 3ZL195 is a dual inhibitor of FAAH and MAGL, the primary enzymes
responsible for the degradation of the endogenous cannabinoids anandamide (AEA) and 2-
arachidonoylglycerol (2-AG), respectively.[5] By blocking these enzymes, JZL195 leads to a
significant elevation of both AEA and 2-AG in the brain.[1][2] This accumulation of
endocannabinoids results in enhanced activation of CB1 receptors, mimicking the effects of the
direct CB1 receptor agonist, THC.[1][2][3] Studies have shown that selective inhibition of either
FAAH or MAGL alone does not produce full THC-like discriminative stimulus effects,
highlighting the importance of dual inhibition for achieving a THC-like psychoactive profile.[1][2]

[3]
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Signaling pathways for JZL195 and THC.

Experimental Protocols

The following provides a generalized experimental protocol for a drug discrimination study
comparing JZL195 to THC, based on methodologies reported in the literature.[1][4][6]

1. Subjects:
e Male mice (e.g., C57BL/6J) or rats are commonly used.

e Animals are housed individually and maintained on a restricted diet to motivate responding
for food rewards.

2. Apparatus:

» Standard operant conditioning chambers equipped with two response levers (or nose-poke
apertures) and a mechanism for delivering a food reward (e.g., sweetened condensed milk
or food pellets).

3. Training Phase:
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e Animals are trained to press one lever after the administration of THC (the training drug, e.g.,
5.6 mg/kg) and the other lever after the administration of vehicle (e.g., a mixture of ethanol,
emulphor, and saline).

o Correct lever presses are reinforced with a food reward on a fixed-ratio schedule.

o Training sessions are conducted daily until animals reliably complete a specified number of
responses on the correct lever (>80% accuracy) for both THC and vehicle sessions.

4. Testing Phase:
« Once training criteria are met, test sessions are conducted.

e During test sessions, animals are administered a dose of the test compound (e.g., JZL195),
THC, or vehicle.

e The percentage of responses on the THC-appropriate lever and the response rate are
recorded.

 Full substitution is generally defined as >80% of responses on the THC-appropriate lever.

» To assess the mechanism of action, antagonism tests can be performed by pre-treating the
animals with a CB1 receptor antagonist (e.g., rimonabant) before administering the test
compound.

Experimental workflow for drug discrimination.

Conclusion

The available data from drug discrimination studies strongly indicate that the dual FAAH/MAGL
inhibitor JZL195 produces subjective effects that are qualitatively similar to those of THC.[1][2]
[3][7] This is evidenced by its full substitution for THC in trained animals, an effect that is
mediated through the CB1 receptor. While JZL195 is less potent than THC in producing these
effects, its distinct mechanism of action, via the amplification of endogenous cannabinoid
signaling, makes it a valuable research tool for dissecting the roles of AEA and 2-AG in
cannabinoid-related behaviors. These findings have significant implications for the
development of novel therapeutics targeting the endocannabinoid system, as they suggest that
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dual inhibition of FAAH and MAGL may be associated with a side effect profile that includes
THC-like psychoactivity.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by
endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

e 2. pnas.org [pnas.org]

o 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by
endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase
Shares Discriminative Stimulus Effects with A9-Tetrahydrocannabinol in Mice - PMC
[pmc.ncbi.nlm.nih.gov]

e 5.JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

¢ 6. Phenotypic assessment of THC discriminative stimulus properties in fatty acid amide
hydrolase knockout and wildtype mice - PMC [pmc.ncbi.nim.nih.gov]

e 7. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid
transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184
- PMC [pmc.ncbi.nim.nih.gov]

e 8. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model -
PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [JZL195's Cannabinoid Profile: A Comparative Analysis
with THC in Drug Discrimination Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608286#{zI195-compared-to-thc-like-effects-in-drug-
discrimination-studies]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4813387/
https://www.benchchem.com/product/b608286?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787168/
https://www.pnas.org/doi/10.1073/pnas.0909411106
https://pubmed.ncbi.nlm.nih.gov/19918051/
https://pubmed.ncbi.nlm.nih.gov/19918051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407717/
https://www.tocris.com/products/jzl-195_4715
https://pmc.ncbi.nlm.nih.gov/articles/PMC4387086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4387086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813387/
https://www.benchchem.com/product/b608286#jzl195-compared-to-thc-like-effects-in-drug-discrimination-studies
https://www.benchchem.com/product/b608286#jzl195-compared-to-thc-like-effects-in-drug-discrimination-studies
https://www.benchchem.com/product/b608286#jzl195-compared-to-thc-like-effects-in-drug-discrimination-studies
https://www.benchchem.com/product/b608286#jzl195-compared-to-thc-like-effects-in-drug-discrimination-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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